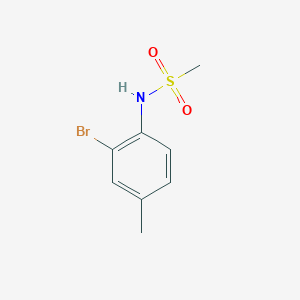

N-(2-bromo-4-methylphenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

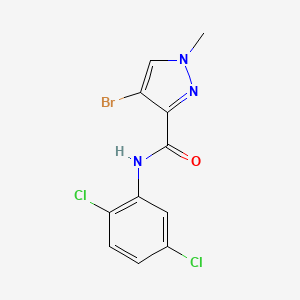

Synthesis Analysis The synthesis of N-(2-bromo-4-methylphenyl)methanesulfonamide and related compounds involves reactions that utilize various halophenyl methanesulfonamides with terminal acetylenes in the presence of palladium catalysts to yield sulfonamide derivatives. These reactions are efficient and result in compounds with varied substituents, demonstrating the versatility of the synthetic approach for creating a broad range of sulfonamide-based compounds (Sakamoto et al., 1988). Another notable synthesis method includes the Sonogashira cross-coupling reaction, which has been employed to synthesize complex sulfonamide derivatives with high yield, showcasing the compound's accessibility for further studies and applications (Durgadas, Mukkanti, & Pal, 2012).

Molecular Structure Analysis Molecular structure analysis of N-(2-bromo-4-methylphenyl)methanesulfonamide and its derivatives reveals distinct conformational features. The amide hydrogen atom and the methanesulfonyl group exhibit specific orientations relative to the benzene ring plane, which could influence the compound's interaction with biological receptors. The molecules are structured to facilitate interactions such as hydrogen bonding, underscoring the importance of their structural configuration (Gowda, Foro, & Fuess, 2007a).

Chemical Reactions and Properties N-(2-bromo-4-methylphenyl)methanesulfonamide participates in various chemical reactions, including N-arylation processes catalyzed by palladium, which are critical for synthesizing a wide array of sulfonamide derivatives. These reactions are notable for their high yield and the avoidance of potentially genotoxic reagents and byproducts, highlighting the compound's utility in synthesizing medically relevant molecules (Rosen et al., 2011).

Physical Properties Analysis The physical properties of N-(2-bromo-4-methylphenyl)methanesulfonamide derivatives, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in various environments. These properties are influenced by the compound's molecular structure, particularly the orientation of the amide hydrogen and the methanesulfonyl group, as well as the presence of substituents that affect intermolecular interactions and packing within crystals (Gowda, Foro, & Fuess, 2007b).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-(2-bromo-4-methylphenyl)methanesulfonamide has been utilized in the synthesis of condensed heteroaromatic ring systems, such as 2-substituted 1-methylsulfonylindoles. These compounds are synthesized via a one-step process involving the reaction with terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium, yielding functional groups like hydroxymethyl and 2-ethoxycarbonylethyl (Sakamoto et al., 1988).

Antibacterial Activity

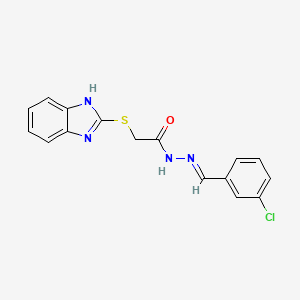

Research has also focused on the antibacterial properties of sulfonamide derivatives and their metal complexes. New derivatives, including those of methanesulfonic acid hydrazide, have been synthesized and their structures investigated through various spectrometric and analytical methods. These compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria (Özdemir et al., 2009).

Molecular Conformation and Computational Studies

A DFT-based computational study on the molecular conformation, NMR chemical shifts, and vibrational transitions for derivatives of methanesulfonamide, including N-(2-methylphenyl)methanesulfonamide, has provided insights into their chemical behavior. This research aids in understanding the electronic and structural characteristics of such compounds, contributing to their potential applications in various scientific domains (Karabacak et al., 2010).

Methane Biosynthesis Inhibition

Methanesulfonamide derivatives have been investigated for their role in inhibiting methane biosynthesis, particularly in the context of microbial metabolism. Such studies have implications for understanding and potentially manipulating microbial pathways involved in methane production, with broader implications for environmental science and biotechnology (Kelly & Murrell, 1999).

Chemoselective N-Acylation Reagents

The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective N-acylation reagents demonstrates the application of methanesulfonamide derivatives in facilitating specific chemical reactions. This research underscores the versatility of such compounds in organic synthesis, enabling the targeted modification of molecules with high selectivity (Kondo et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-6-3-4-8(7(9)5-6)10-13(2,11)12/h3-5,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGPNIIFIOOUME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromo-4-methylphenyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)

![(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)

![N-ethyl-2-methyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5536574.png)

![4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5536595.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)

![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)

![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5536643.png)

![4-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-(3-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5536652.png)